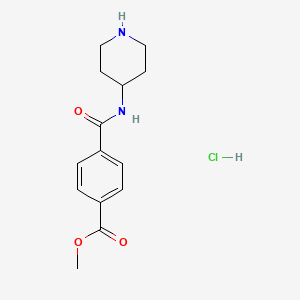

Methyl 4-(piperidin-4-ylcarbamoyl)benzoate hydrochloride

CAS No.: 1233954-88-5

Cat. No.: VC6200608

Molecular Formula: C14H19ClN2O3

Molecular Weight: 298.77

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1233954-88-5 |

|---|---|

| Molecular Formula | C14H19ClN2O3 |

| Molecular Weight | 298.77 |

| IUPAC Name | methyl 4-(piperidin-4-ylcarbamoyl)benzoate;hydrochloride |

| Standard InChI | InChI=1S/C14H18N2O3.ClH/c1-19-14(18)11-4-2-10(3-5-11)13(17)16-12-6-8-15-9-7-12;/h2-5,12,15H,6-9H2,1H3,(H,16,17);1H |

| Standard InChI Key | WVEQWKGMIVTNBF-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=CC=C(C=C1)C(=O)NC2CCNCC2.Cl |

Introduction

Structural and Chemical Properties

The molecular formula of methyl 4-(piperidin-4-ylcarbamoyl)benzoate hydrochloride is C₁₅H₂₀ClN₂O₃, with a molecular weight of 298.77 g/mol . The compound features a benzoate ester backbone substituted at the para position with a carbamoyl group linked to a piperidine ring, which is protonated as a hydrochloride salt. Key physical properties are summarized below:

| Property | Value |

|---|---|

| CAS Number | 1233954-88-5 |

| Molecular Weight | 298.77 g/mol |

| Purity | ≥95% |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, methanol) |

The hydrochloride salt enhances solubility in aqueous media, a critical factor for bioavailability in drug development .

Synthesis and Optimization

The synthesis of methyl 4-(piperidin-4-ylcarbamoyl)benzoate hydrochloride likely follows a multi-step route common to benzamide derivatives. A plausible pathway involves:

-

Esterification: Methylation of 4-carboxybenzoic acid to form methyl 4-(chlorocarbonyl)benzoate.

-

Amide Coupling: Reaction with piperidin-4-amine to yield methyl 4-(piperidin-4-ylcarbamoyl)benzoate.

-

Salt Formation: Treatment with hydrochloric acid to produce the hydrochloride salt .

This methodology aligns with strategies described for analogous compounds, such as 4-methoxy-3-(piperidin-4-yl) benzamides, where high-throughput screening and iterative medicinal chemistry were employed to optimize potency and selectivity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume